CMPF-d5

Description

Structure

2D Structure

3D Structure

Properties

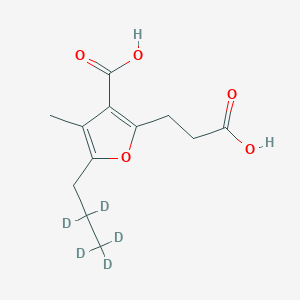

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-(2-carboxyethyl)-4-methyl-5-(2,2,3,3,3-pentadeuteriopropyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |

InChI Key |

WMCQWXZMVIETAO-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Application of CMPF-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite that has garnered significant attention in the scientific community for its dual role in metabolic regulation and as a uremic toxin. Its deuterated isotopologue, CMPF-d5, is an indispensable tool in the accurate quantification of CMPF in biological matrices and for tracing its metabolic fate. This technical guide provides a comprehensive overview of the origin, synthesis, biological significance, and analytical applications of this compound, tailored for researchers and professionals in the fields of metabolic disease, nephrology, and drug development.

Origin of this compound: A Synthetic Internal Standard

This compound is not a naturally occurring compound. It is a synthetic molecule where five hydrogen atoms on the propyl side chain of CMPF have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] The rationale for its use lies in the principles of isotope dilution mass spectrometry (IDMS), a gold standard for accurate and precise quantification.[3] Because this compound is chemically identical to CMPF, it co-elutes during chromatography and exhibits similar ionization efficiency, effectively correcting for variations in sample preparation and instrument response.[4][5]

Proposed Synthesis of CMPF and this compound

While the exact proprietary synthesis of commercially available this compound is not published, a plausible synthetic route can be devised based on the published synthesis of unlabeled CMPF and established deuteration methodologies.

1.1.1. Synthesis of Unlabeled CMPF

A published method for the synthesis of CMPF starts from Meldrum's acid and methyl succinyl chloride.[6] This provides the core furanpropanoic acid structure.

1.1.2. Proposed Deuteration Strategy for this compound

The deuteration of the propyl side chain can be achieved through several methods. A robust approach would involve the use of a deuterated propyl precursor in the initial synthesis or a post-synthesis deuteration of a suitable CMPF intermediate. Transition metal-catalyzed hydrogen isotope exchange (HIE) is a versatile method for deuterating alkyl side chains on aromatic and heterocyclic rings. Catalysts such as iridium or platinum, with D₂O as the deuterium source, could be employed to selectively deuterate the propyl group of a CMPF precursor.

Hypothetical Experimental Protocol for this compound Synthesis:

A plausible multi-step synthesis could involve:

-

Synthesis of a furan (B31954) precursor with a propanoyl side chain: This could be achieved through a Friedel-Crafts acylation of a suitable furan derivative.

-

Deuteration of the propanoyl side chain: The ketone of the propanoyl group could be reduced and the resulting hydroxyl group eliminated to form a propenyl group. This double bond can then be catalytically deuterated using deuterium gas (D₂) and a palladium catalyst to yield a deuterated propyl group.

-

Elaboration of the furan ring: Subsequent chemical modifications to the furan ring to introduce the methyl and carboxylic acid moieties, following established synthetic routes for furan-3-carboxylic acids, would lead to the final this compound molecule.

Biological Significance of CMPF: A Double-Edged Sword

CMPF exhibits a complex and context-dependent biological activity profile. It is recognized as both a beneficial modulator of lipid metabolism and a potentially detrimental uremic toxin.

Beneficial Metabolic Effects

CMPF has been shown to prevent and reverse hepatic steatosis (fatty liver) and improve insulin (B600854) sensitivity in preclinical models.[1][7] The primary mechanisms for these effects are:

-

Inhibition of Acetyl-CoA Carboxylase (ACC): CMPF allosterically inhibits ACC1 and ACC2, key enzymes in fatty acid synthesis.[1][8][9] This inhibition reduces lipogenesis and promotes fatty acid oxidation.

-

Induction of Fibroblast Growth Factor 21 (FGF21): CMPF treatment leads to a sustained increase in the expression of FGF21, a hormone with potent beneficial effects on glucose and lipid metabolism.[1][7] The protective effects of CMPF against diet-induced steatosis are dependent on FGF21.[1]

Detrimental Effects as a Uremic Toxin

In conditions of impaired renal function, such as chronic kidney disease (CKD), CMPF accumulates in the plasma and acts as a uremic toxin.[4][10][11][12] Elevated levels of CMPF are also observed in individuals with type 2 diabetes and gestational diabetes.[2][13][14][15] The detrimental effects of high CMPF concentrations include:

-

β-cell Dysfunction: CMPF directly impairs pancreatic β-cell function, leading to reduced glucose-stimulated insulin secretion.[2] This is mediated by mitochondrial dysfunction and increased oxidative stress.[2]

-

Inhibition of Organic Anion Transporters (OATs): CMPF can inhibit OATs, which are involved in the transport of various endogenous and exogenous compounds, potentially leading to drug-drug interactions and the accumulation of other uremic toxins.

Quantitative Analysis of CMPF using this compound

The use of this compound as an internal standard is crucial for the accurate quantification of CMPF in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol for CMPF Quantification in Human Plasma

The following is a summary of a published protocol for the quantification of CMPF in human plasma using this compound.[1][6]

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 5 µL of human plasma, add 110 µL of 4% phosphoric acid and 25 µL of an internal standard solution containing a known concentration of this compound (e.g., 4.9 µg/mL).[1]

-

Vortex the mixture.

-

Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute CMPF and this compound from the cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for CMPF and this compound.

Data Presentation: Quantitative Parameters

The following tables summarize typical parameters for a validated LC-MS/MS method for CMPF quantification.

Table 1: Mass Spectrometry Parameters for CMPF and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| CMPF | 239.1 | 195.1 |

| This compound | 244.1 | 200.1 |

Table 2: Validation Summary for CMPF Quantification in Human Plasma [1]

| Parameter | Result |

| Calibration Range | 0.05 - 200 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |

| Within-batch Accuracy at LLOQ | 88.9% - 106.2% |

| Within-batch Precision at LLOQ | 2.6% - 5.9% CV |

| Overall Recovery (corrected by IS) | 81.7% - 102.2% |

| Matrix Effect (corrected by IS) | 92.8% - 103.4% |

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways of CMPF

Caption: Signaling pathways of CMPF in metabolic regulation.

Experimental Workflow for CMPF Quantification

Caption: Experimental workflow for CMPF quantification in plasma.

Conclusion

This compound is a critical analytical tool for researchers investigating the multifaceted roles of CMPF in health and disease. Its synthesis, while not trivial, is achievable through established chemical principles. The use of this compound in isotope dilution mass spectrometry provides the accuracy and precision necessary to elucidate the complex signaling pathways and metabolic consequences of CMPF, from its beneficial effects on lipid metabolism to its detrimental role as a uremic toxin. The detailed protocols and workflows provided in this guide serve as a valuable resource for the scientific community in advancing our understanding of this important metabolite.

References

- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. Ultra-Sensitive Quantification of Indoxyl Sulfate and 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid in Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples [mdpi.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Labeling of CMPF-d5

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and labeling of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5). This document details a proposed synthetic pathway, experimental protocols, and explores the key signaling pathways influenced by CMPF.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite of furan (B31954) fatty acids, commonly found in fish and fish oil supplements. It has garnered considerable research interest due to its role as a uremic toxin that accumulates in patients with chronic kidney disease. Furthermore, emerging evidence suggests its involvement in critical metabolic pathways, including lipid metabolism and insulin (B600854) sensitivity. The deuterated isotopologue, this compound, serves as an invaluable tool for metabolic studies, acting as an internal standard for accurate quantification in mass spectrometry-based analyses and as a tracer to elucidate the metabolic fate of CMPF in biological systems.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in the public domain, the following table summarizes the physicochemical properties of the unlabeled CMPF and the specifications of commercially available this compound.

| Property | Value | Source |

| CMPF (Unlabeled) | ||

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| pKa1 | 3.2 (ring carboxylic acid) | [2] |

| pKa2 | 3.6 (side-chain carboxylic acid) | [2] |

| log P (octanol/HCl) | 1.2 | [2] |

| log D (octanol/phosphate buffer pH 7.4) | -0.59 | [2] |

| This compound | ||

| Molecular Formula | C₁₂H₁₁D₅O₅ | [3] |

| Molecular Weight | 245.3 g/mol | [3] |

| Deuterated Forms | ≥99% (d1-d5) | [3] |

Experimental Protocols

The following section outlines a proposed experimental protocol for the synthesis of this compound. This protocol is based on established synthetic methods for furan derivatives and general techniques for deuterium (B1214612) labeling. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and isotopic purity.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process involving the construction of the furan core followed by deuteration of the propyl side chain.

Step 1: Synthesis of the Furan Core (based on the synthesis of unlabeled CMPF) [2]

The initial synthesis of the non-deuterated furan ring structure can be adapted from the described synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.[2] This typically involves the condensation of key precursors. A plausible approach starts with the reaction of Meldrum's acid and methyl succinyl chloride.[2]

Step 2: Introduction of the Propyl Moiety and Deuteration

A key challenge is the site-specific introduction of the deuterated propyl group. One potential strategy involves the use of a deuterated propylating agent.

-

Materials:

-

Precursor furan derivative (from Step 1)

-

Propyl-d5 magnesium bromide (Grignard reagent) or a similar deuterated alkylating agent.

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Deuterated water (D₂O) for quenching

-

Reagents for subsequent functional group manipulations and hydrolysis.

-

-

Procedure:

-

The precursor furan derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reactivity.

-

The deuterated Grignard reagent (propyl-d5 magnesium bromide) is added dropwise to the reaction mixture.

-

The reaction is stirred for a specified period to allow for the completion of the alkylation.

-

The reaction is carefully quenched with D₂O to introduce a deuterium atom at any reactive, non-desired positions and to hydrolyze the intermediate.

-

The crude product is extracted, purified via column chromatography, and characterized by NMR and mass spectrometry to confirm the incorporation and position of the deuterium atoms.

-

Alternative Deuteration Strategy: Late-Stage H/D Exchange

An alternative approach involves the synthesis of the complete CMPF molecule first, followed by a late-stage hydrogen-deuterium exchange reaction targeting the propyl chain. This can be challenging due to the need for regioselectivity.

-

Materials:

-

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (unlabeled)

-

Deuterium source (e.g., D₂O, D₂ gas)

-

Catalyst (e.g., Palladium on carbon, Raney nickel)

-

Deuterated solvent (e.g., D₂O, deuterated acetic acid)

-

-

Procedure:

-

Unlabeled CMPF is dissolved in a suitable deuterated solvent.

-

A catalyst is added to the solution.

-

The reaction mixture is subjected to a deuterium source, potentially under elevated temperature and pressure, to facilitate the H/D exchange on the propyl chain.

-

The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, the catalyst is filtered, and the solvent is removed. The product is then purified.

-

Signaling Pathways and Mandatory Visualizations

CMPF has been shown to modulate several key signaling pathways involved in metabolism. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.

CMPF-Mediated Inhibition of ACC and Regulation of Lipogenesis

CMPF acutely inhibits Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[4] This inhibition leads to a reduction in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. Furthermore, CMPF induces a long-term reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of lipogenesis, and its downstream targets, including ACC itself.[4]

References

- 1. Multi-organ FGF21-FGFR1 signaling in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Connecting mTORC1 signaling to SREBP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF): A Uremic Toxin with Metabolic Modulating Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite that has garnered significant attention in the scientific community due to its paradoxical biological activities. Primarily recognized as a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), CMPF has been implicated in the pathophysiology of uremic syndrome, contributing to various systemic toxicities. However, emerging evidence also highlights its role in metabolic regulation, particularly in lipid and glucose homeostasis, and its potential as a biomarker for dietary fish intake. This technical guide provides a comprehensive overview of the biological significance of CMPF, detailing its known physiological and pathological effects, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its functions.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly abbreviated as CMPF, is a dicarboxylic acid containing a furan (B31954) ring. It is a metabolite derived from the consumption of furan fatty acids found in sources such as fish, fish oil, and certain plants.[1][2] Under normal physiological conditions, CMPF is excreted in the urine. However, in the context of renal impairment, its clearance is significantly reduced, leading to its accumulation in the plasma, where it is highly bound to albumin.[3][4] This accumulation is a hallmark of uremia, a condition characterized by the buildup of toxins in the blood due to kidney failure.[5]

While historically viewed as a detrimental uremic toxin, recent research has unveiled a more complex role for CMPF, suggesting it may also possess beneficial metabolic properties. This guide will explore this dual nature, presenting the current understanding of CMPF's biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of CMPF is crucial for interpreting its biological activity and for the development of analytical methods.

| Property | Value | Reference |

| Chemical Formula | C12H16O5 | |

| Average Molecular Weight | 240.2524 g/mol | |

| Monoisotopic Molecular Weight | 240.099773622 g/mol | |

| pKa | Not explicitly stated, but consistent with other protein-bound acids | [3] |

| Partition Coefficient (log P) | 1.2 (octanol/hydrochloric acid) | [3] |

| Distribution Coefficient (log D) | -0.59 (octanol/phosphate buffer pH 7.4) | [3] |

| Plasma Protein Binding | >95% | [6] |

Table 1: Physicochemical Properties of CMPF

The concentration of CMPF in biological fluids is a critical parameter in both clinical and research settings.

| Population | Sample Type | CMPF Concentration (µM) | Reference |

| Healthy Individuals | Serum | Baseline levels are generally low | [7][8] |

| Patients with Gestational Diabetes Mellitus | Serum | Significantly higher than in pregnant women with normal glucose tolerance | [7] |

| Patients with Type 2 Diabetes | Serum | Elevated compared to individuals with normal glucose tolerance | [8] |

| Haemodialysis Patients | Plasma | Ranging from <10 mg/L to higher concentrations | [9] |

| Patients with Advanced CKD | Plasma | Highly elevated | [6][10] |

Table 2: Reported Concentrations of CMPF in Human Populations

Biological Significance: The Dichotomous Role of CMPF

The biological effects of CMPF are context-dependent, with its accumulation in renal disease leading to toxicity, while at physiological or moderately elevated concentrations, it may exert metabolic benefits.

CMPF as a Uremic Toxin

In patients with CKD, the accumulation of CMPF contributes to the uremic syndrome. Its high degree of protein binding makes it difficult to remove by conventional hemodialysis.[11]

-

Inhibition of Drug and Metabolite Transport: CMPF is a competitive inhibitor of organic anion transporters (OATs), particularly OAT3.[4] This inhibition can impair the renal secretion of various drugs and endogenous organic acids, leading to their accumulation and potential toxicity.

-

Neurological Effects: By inhibiting the transport of organic acids at the blood-brain barrier, CMPF is thought to contribute to the neurological abnormalities observed in uremic patients.

-

Erythrocyte Dysfunction: Recent in vitro studies suggest that CMPF may enhance eryptosis (programmed cell death of red blood cells) and increase erythrocyte osmotic fragility, potentially by activating the PIEZO1 ion channel.[12] This could contribute to the anemia commonly seen in CKD.

-

Thyroid Dysfunction: CMPF has been associated with thyroid dysfunction.

-

Oxidative Stress: CMPF can interact with free oxygen radicals, which may induce cellular damage.[11][13]

CMPF in Metabolic Regulation

Conversely, several studies have highlighted a role for CMPF in modulating lipid and glucose metabolism.

-

Hepatic Lipid Homeostasis: In animal models, CMPF has been shown to prevent high-fat diet-induced hepatic lipid deposition and insulin (B600854) resistance.[14] Mechanistically, it acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This inhibition leads to increased fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), a potent metabolic regulator.[14]

-

Association with Glucose Metabolism: Studies in human populations have shown correlations between serum CMPF levels and various parameters of glucose metabolism. Elevated CMPF has been associated with hyperglycemia and β-cell dysfunction in some populations.[7][8] However, other studies suggest that moderately elevated CMPF, resulting from fish consumption, is not detrimental to glucose metabolism and may even be associated with decreased 2-hour insulin concentrations during an oral glucose tolerance test.[15]

-

Lipid Profiles and Non-Alcoholic Fatty Liver Disease (NAFLD): Some research indicates that serum CMPF levels are negatively related to lipid metabolism and may be protective against the development of NAFLD.[16]

CMPF as a Biomarker

Given its origin from furan fatty acids found in fish, CMPF is considered a reliable biomarker for fish and fish oil consumption.[1][6] This is particularly relevant in epidemiological studies investigating the health effects of dietary fish intake.

Signaling Pathways and Molecular Mechanisms

The biological effects of CMPF are mediated through its interaction with various cellular components and signaling pathways.

Caption: CMPF's role in hepatic lipid metabolism.

Caption: Mechanisms of CMPF-induced uremic toxicity.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in CMPF research.

In Vivo Animal Studies for Metabolic Effects

Objective: To investigate the effect of CMPF on high-fat diet (HFD)-induced metabolic dysfunction.

Protocol:

-

Animal Model: Male CD1 mice are commonly used.[14]

-

Acclimatization: Animals are acclimatized for a week with ad libitum access to standard chow and water.

-

CMPF Administration: Mice receive intraperitoneal (i.p.) injections of CMPF (e.g., 6 mg/kg body weight) or vehicle control for a specified period (e.g., 7 days).[14]

-

Dietary Intervention: Following the initial treatment, mice are challenged with a high-fat diet (e.g., 60% kcal from fat) for several weeks (e.g., 5 weeks) to induce a fatty liver phenotype.[14]

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.

-

Body Weight and Composition: Monitored regularly.

-

Food Intake: Measured daily.

-

-

Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose tissue, muscle) are collected.

-

Biochemical Analysis:

-

Plasma parameters: Glucose, insulin, triglycerides, cholesterol, and CMPF levels are measured.

-

Liver analysis: Liver morphology is assessed by H&E staining. Hepatic lipid content (triglycerides and cholesterol) is quantified.

-

-

Molecular Analysis:

-

Western Blotting: To determine the protein expression of key metabolic regulators (e.g., ACC, FAS, SREBP-1c).

-

Quantitative PCR (qPCR): To measure the gene expression of relevant targets.

-

Microarray or RNA-sequencing: For global gene expression profiling.

-

Caption: Experimental workflow for in vivo CMPF studies.

In Vitro Studies with Primary Hepatocytes

Objective: To investigate the direct effects of CMPF on hepatic lipid metabolism.

Protocol:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from mice or rats using a collagenase perfusion method.

-

Cell Culture: Hepatocytes are plated on collagen-coated plates and cultured in appropriate media.

-

CMPF Treatment: Cells are treated with various concentrations of CMPF for different time points.

-

Metabolic Assays:

-

Fatty Acid Oxidation Assay: The rate of radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) oxidation to CO₂ is measured.

-

De Novo Lipogenesis Assay: The incorporation of a radiolabeled precursor (e.g., [¹⁴C]acetate) into cellular lipids is quantified.

-

-

Molecular Analysis: Western blotting and qPCR are performed to analyze the expression and phosphorylation status of key proteins and genes involved in lipid metabolism.

Quantification of CMPF in Biological Samples

Objective: To accurately measure the concentration of CMPF in plasma, serum, or urine.

Protocol:

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum, proteins are precipitated using a solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): May be used for sample cleanup and concentration.

-

-

Analytical Method: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for sensitive and specific quantification.[4][13]

-

Chromatography: A C18 reversed-phase column is typically used for separation.

-

Mass Spectrometry: Detection is performed in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for CMPF and an internal standard.

Conclusion and Future Directions

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a molecule with a complex and multifaceted biological profile. While its role as a uremic toxin in chronic kidney disease is well-established, its emerging functions in metabolic regulation present exciting new avenues for research and therapeutic development. The paradoxical nature of CMPF underscores the importance of concentration-dependent effects and the specific physiological context in which it acts.

Future research should focus on:

-

Elucidating the precise molecular targets of CMPF in different tissues.

-

Investigating the potential therapeutic benefits of modulating CMPF levels or its downstream signaling pathways in metabolic diseases.

-

Developing more effective strategies to remove CMPF in patients with CKD.

-

Further exploring the relationship between dietary intake of furan fatty acids, circulating CMPF levels, and long-term health outcomes.

A deeper understanding of the biological significance of CMPF will be crucial for developing novel diagnostic and therapeutic approaches for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Uremia - Wikipedia [en.wikipedia.org]

- 6. The association between TMAO, CMPF, and clinical outcomes in advanced chronic kidney disease: results from the European QUALity (EQUAL) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. The uremic solute 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) may enhance eryptosis and increase erythrocyte osmotic fragility through potential activation of PIEZO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CMPF does not associate with impaired glucose metabolism in individuals with features of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is associated with lipid profiles and might protect against non-alcoholic fatty liver disease in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of CMPF: A Technical Guide to its Role as a Biomarker for Fish Consumption and its Metabolic Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) has emerged as a robust and sensitive biomarker for the consumption of fish and fish oil supplements.[1][2] Derived from the metabolism of furan (B31954) fatty acids present in marine food sources, CMPF is readily detectable in human plasma and urine, offering a more objective measure of fish intake than dietary questionnaires.[3][4] However, the significance of CMPF extends beyond its role as a dietary marker. A growing body of research has unveiled its complex and sometimes contradictory involvement in key metabolic pathways, particularly those related to glucose homeostasis and lipid metabolism.[5][6] This technical guide provides an in-depth overview of CMPF, summarizing quantitative data, detailing experimental protocols for its measurement, and visualizing its known signaling pathways to support further research and potential therapeutic development.

Quantitative Data on CMPF Levels

The circulating concentrations of CMPF can vary significantly depending on dietary habits and underlying health conditions. The following tables summarize quantitative data from various studies, providing a comparative look at CMPF levels in different human populations and following dietary interventions.

Table 1: Plasma/Serum CMPF Concentrations in Different Health States

| Population | CMPF Concentration (μM) | Reference(s) |

| Normal Glucose Tolerance | 37.14 ± 6.35 | [1] |

| Prediabetes | 84.14 ± 10.90 | [1] |

| Type 2 Diabetes | 103.9 ± 11.38 | [1] |

| Haemodialysis Patients (with Diabetes) | Median: 2.55 mg/L (~9.5 μM) | [7] |

| Haemodialysis Patients (without Diabetes) | Median: 2.55 mg/L (~9.5 μM) | [7] |

| Advanced Chronic Kidney Disease (non-diabetic) | Data not specified | [8] |

Table 2: Changes in CMPF Levels Following Fish or Fish Oil Supplementation

| Intervention | Duration | Sample Type | Fold Increase in CMPF | Reference(s) |

| High-Dose Lovaza™ (17.6 g/day ω-3 PUFA) | 24 days | Serum | Significant increase | [9] |

| High-Dose Lovaza™ (17.6 g/day ω-3 PUFA) | 24 days | Urine | Up to 100-fold | [9] |

| Low-Dose Lovaza™ (2 g/day ) | 40 days | Plasma | Significant increase | [9] |

| Consumption of three fatty fish meals per week (compared to 1-2 meals/week) | 12 weeks | Plasma | ~2.5-fold |

Experimental Protocols for CMPF Quantification

The accurate quantification of CMPF in biological matrices is crucial for its validation as a biomarker and for studying its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation from Plasma/Serum

A generic yet effective protocol for the extraction of small molecules like CMPF from plasma or serum involves protein precipitation followed by centrifugation.

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., CMPF-d5).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

The following parameters are based on a published method for CMPF quantification.[9]

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for CMPF and its internal standard.

-

Signaling Pathways and Logical Relationships

The biological effects of CMPF are multifaceted, with significant actions in the liver and pancreas. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

CMPF's Dual Role in Hepatic Lipid Metabolism

CMPF has been shown to beneficially impact hepatic lipid metabolism by inhibiting de novo lipogenesis and promoting fatty acid oxidation. This is primarily achieved through the inhibition of Acetyl-CoA Carboxylase (ACC) and the induction of Fibroblast Growth Factor 21 (FGF21).[10][11]

CMPF-Induced Pancreatic β-Cell Dysfunction

In contrast to its beneficial effects in the liver, high concentrations of CMPF have been shown to induce pancreatic β-cell dysfunction.[5] This is mediated by its transport into the cell via the Organic Anion Transporter 3 (OAT3), leading to mitochondrial stress and impaired insulin (B600854) secretion.[5]

Experimental Workflow for CMPF Quantification

The following diagram outlines a typical workflow for the quantification of CMPF from biological samples.

Discussion and Future Directions

CMPF is undeniably a valuable biomarker for assessing fish consumption. However, its intricate and context-dependent biological activities warrant further investigation. The conflicting reports on its association with type 2 diabetes—some studies suggesting a protective role while others indicate a detrimental effect on β-cell function—highlight the need for more nuanced research.[2][6] It is plausible that the metabolic effects of CMPF are concentration-dependent, with lower levels derived from moderate fish consumption being beneficial, while pathologically elevated concentrations, as seen in certain metabolic diseases, contribute to disease progression.

For drug development professionals, the signaling pathways modulated by CMPF present intriguing, albeit complex, therapeutic possibilities. Targeting the hepatic pathways to mimic the beneficial effects of CMPF on lipid metabolism could be a viable strategy for non-alcoholic fatty liver disease (NAFLD). Conversely, understanding how to mitigate the negative impacts of high CMPF levels on pancreatic β-cells could be crucial for developing therapies for type 2 diabetes.

Future research should focus on:

-

Dose-response studies: To elucidate the concentration-dependent effects of CMPF on various metabolic parameters.

-

Longitudinal studies: To clarify the causal relationship between CMPF levels and the development of metabolic diseases.

-

Investigating the gut microbiome's role: To understand its contribution to CMPF production.

-

Exploring the therapeutic potential: Of modulating CMPF signaling pathways for the treatment of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. OAT3 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dichotomous Role of CMPF in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite derived from the consumption of furan (B31954) fatty acids found in sources like fish and fish oil, has emerged as a molecule with a complex and seemingly contradictory role in the pathophysiology of metabolic syndrome. While elevated plasma concentrations of CMPF have been associated with gestational and type 2 diabetes, where it is implicated in pancreatic β-cell dysfunction, other studies have demonstrated its potential to ameliorate insulin (B600854) resistance and hepatic steatosis. This in-depth technical guide synthesizes the current scientific literature to provide a comprehensive overview of the dual nature of CMPF in metabolic syndrome. It details the molecular mechanisms underlying its detrimental effects on β-cells and its beneficial actions in the liver, presents quantitative data from key studies in structured tables for comparative analysis, and provides detailed experimental protocols for researchers investigating this intriguing metabolite. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex biological processes involved.

Introduction: The Enigma of CMPF in Metabolic Health

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The furan fatty acid metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has garnered significant attention for its multifaceted involvement in this syndrome.

Initial metabolomic studies identified elevated levels of CMPF in individuals with gestational diabetes mellitus (GDM), impaired glucose tolerance, and type 2 diabetes (T2D)[1][2]. Subsequent mechanistic investigations revealed that at high concentrations, CMPF can directly impair pancreatic β-cell function, a cornerstone of T2D pathogenesis[1].

Conversely, a growing body of evidence suggests a therapeutic potential for CMPF, particularly in the context of diet-induced metabolic dysfunction. As a metabolite of omega-3 fatty acid supplementation, CMPF has been shown to prevent and even reverse high-fat diet (HFD)-induced insulin resistance and fatty liver in animal models[3][4]. This guide will explore these two contrasting roles of CMPF, providing a detailed examination of the underlying molecular pathways and experimental evidence.

The Detrimental Role of CMPF: A Focus on Pancreatic β-Cell Dysfunction

Chronically elevated levels of CMPF, as observed in diabetic states, are linked to a progressive decline in pancreatic β-cell function. The proposed mechanisms center on mitochondrial dysfunction and increased oxidative stress.

Impaired Mitochondrial Function and Reduced ATP Production

CMPF appears to directly target β-cell mitochondria, leading to impaired function and a subsequent decrease in glucose-stimulated insulin secretion (GSIS)[1]. Mechanistically, CMPF disrupts mitochondrial respiration, leading to a reduction in the production of ATP, the primary energy currency required for insulin granule exocytosis[1]. This impairment is a critical factor in the failure of β-cells to respond adequately to fluctuations in blood glucose.

Induction of Oxidative Stress

The mitochondrial dysfunction induced by CMPF is also associated with an increase in the production of reactive oxygen species (ROS)[1]. This elevation in oxidative stress can damage cellular components, including DNA, proteins, and lipids, further compromising β-cell function and viability. The transport of CMPF into β-cells via Organic Anion Transporter 3 (OAT3) has been identified as a key step in this process, as blocking this transporter can prevent CMPF-induced β-cell dysfunction[1].

The Beneficial Role of CMPF: A Focus on Hepatic Metabolism and Insulin Sensitivity

In contrast to its effects on β-cells at high concentrations, CMPF has demonstrated protective effects against metabolic dysregulation in the liver, particularly in the context of a high-fat diet.

Inhibition of Acetyl-CoA Carboxylase (ACC) and Promotion of Fatty Acid Oxidation

CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis[3][4]. By inhibiting ACC, CMPF reduces the synthesis of new fatty acids and simultaneously promotes the oxidation of existing fatty acids for energy production[3][4]. This dual action helps to prevent the accumulation of lipids in the liver (hepatic steatosis), a key feature of metabolic syndrome.

Induction of Fibroblast Growth Factor 21 (FGF21)

The inhibition of ACC by CMPF also leads to the increased hepatic production and secretion of Fibroblast Growth Factor 21 (FGF21)[3][4]. FGF21 is a potent metabolic regulator with numerous beneficial effects, including improved insulin sensitivity, increased energy expenditure, and reduced hepatic lipid accumulation. The induction of FGF21 by CMPF appears to be a crucial component of its protective effects against HFD-induced metabolic derangements.

Downregulation of SREBP-1c

CMPF treatment has been shown to result in an adaptive decrease in the protein expression of key lipogenic factors, including Insulin Induced Gene 2 (Insig2), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Fatty Acid Synthase (FAS)[3]. This downregulation "primes" the liver to resist the development of a fatty liver phenotype when challenged with a high-fat diet.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of CMPF on various metabolic parameters.

Table 1: Effects of CMPF on Pancreatic β-Cell Function

| Parameter | Experimental Model | CMPF Treatment | Result | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse islets | Diabetic levels of plasma CMPF | Impaired GSIS | [1] |

| Glucose-induced ATP accumulation | β-cells | Diabetic levels of plasma CMPF | Decreased | [1] |

| Oxidative Stress | β-cells | Diabetic levels of plasma CMPF | Increased | [1] |

Table 2: Effects of CMPF on Hepatic Lipid Metabolism and Insulin Sensitivity in High-Fat Diet (HFD) Fed Mice

| Parameter | Experimental Model | CMPF Treatment | Result | Reference |

| Hepatic Lipid Accumulation | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Prevented HFD-induced fatty liver | [3] |

| Hepatic Insulin Resistance | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Protected against HFD-induced hepatic insulin resistance | [3] |

| Fatty Acid Oxidation | Primary hepatocytes | In vitro treatment | Directly induced | [3] |

| Hepatic FGF21 Production | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Induced | [3] |

| SREBP-1c Protein Expression | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Decreased | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CMPF-Induced Pancreatic β-Cell Dysfunction Pathway.

Caption: Beneficial Effects of CMPF on Hepatic Metabolism.

Caption: In Vivo Experimental Workflow for CMPF Studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo High-Fat Diet Mouse Model and CMPF Treatment

-

Animal Model: Male CD1 mice are commonly used.

-

Diet: A high-fat diet (HFD) with 60% of calories derived from fat is used to induce obesity and insulin resistance.

-

CMPF Administration: CMPF is administered via intraperitoneal (i.p.) injection at a dosage of 6 mg/kg body weight for 7 consecutive days prior to the initiation of the HFD.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Following an overnight fast, mice are administered an i.p. injection of glucose (2 g/kg body weight). Blood glucose is measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Following a 4-6 hour fast, mice are administered an i.p. injection of insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Tissue Analysis:

-

Liver Histology: Livers are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Western Blot Analysis: Liver protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins such as ACC, p-ACC, SREBP-1c, and FGF21.

-

In Vitro Pancreatic Islet Culture and Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture and CMPF Treatment: Isolated islets are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. For CMPF treatment, islets are incubated with concentrations of CMPF that mimic diabetic plasma levels (typically in the high micromolar range) for a specified period (e.g., 24-48 hours).

-

Static GSIS Assay:

-

Groups of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

-

The pre-incubation buffer is removed, and islets are incubated in fresh KRB buffer with low glucose for 1 hour. The supernatant is collected for basal insulin measurement.

-

The low glucose buffer is replaced with KRB buffer containing high glucose (e.g., 16.7 mM), and islets are incubated for another hour. The supernatant is collected for stimulated insulin measurement.

-

Insulin concentrations in the collected supernatants are measured using an ELISA kit.

-

Measurement of Mitochondrial Respiration in Isolated Islets

-

Instrumentation: A Seahorse XFe24 or similar extracellular flux analyzer is used.

-

Islet Seeding: Isolated islets are seeded into an islet capture microplate.

-

Assay Medium: Islets are maintained in a bicarbonate-free assay medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured sequentially under basal conditions and following the injection of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

Measurement of Reactive Oxygen Species (ROS) in Islets

-

Fluorescent Probes:

-

DCFDA (2',7'-dichlorofluorescin diacetate): A general ROS indicator.

-

MitoSOX Red: A mitochondrial superoxide (B77818) indicator.

-

-

Procedure:

-

Isolated islets are incubated with the fluorescent probe (e.g., 5-10 µM DCFDA or 2-5 µM MitoSOX Red) in culture medium for 30-60 minutes at 37°C.

-

After incubation, islets are washed to remove excess probe.

-

Fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates an increase in ROS levels.

-

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Principle: ACC activity can be measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.

-

Procedure:

-

Liver lysates or purified ACC enzyme are incubated in a reaction buffer containing acetyl-CoA, ATP, MgCl₂, citrate (B86180) (an allosteric activator), and [¹⁴C]NaHCO₃.

-

The reaction is initiated by the addition of the enzyme source and incubated at 37°C.

-

The reaction is stopped by the addition of acid (e.g., HCl).

-

The sample is dried to remove unreacted [¹⁴C]NaHCO₃.

-

The amount of radioactivity incorporated into the non-volatile product (malonyl-CoA) is determined by liquid scintillation counting.

-

Measurement of CMPF in Human Plasma by LC-MS/MS

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

An internal standard (e.g., a stable isotope-labeled CMPF) is added to each sample.

-

Proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is collected and dried under nitrogen.

-

The residue is reconstituted in a suitable solvent for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for CMPF and the internal standard are monitored for quantification.

-

Conclusion: A Molecule of Two Faces

The role of CMPF in metabolic syndrome is a tale of concentration and context. At the high concentrations observed in diabetic individuals, CMPF appears to be a pathogenic factor, contributing to the demise of pancreatic β-cell function through mitochondrial toxicity and oxidative stress. This aspect of CMPF biology presents it as a potential biomarker for diabetes progression and a target for interventions aimed at protecting β-cell health.

Conversely, when derived from dietary sources like fish oil and present at more moderate levels, CMPF exhibits a beneficial metabolic profile, particularly within the liver. Its ability to inhibit lipogenesis, promote fatty acid oxidation, and induce the beneficial hormone FGF21 highlights its potential as a nutraceutical or a lead compound for the development of therapies targeting non-alcoholic fatty liver disease and insulin resistance.

Future research should focus on elucidating the precise concentration-dependent effects of CMPF in different tissues and the factors that regulate its endogenous production and clearance. A deeper understanding of the molecular switches that govern its transition from a beneficial to a detrimental agent will be crucial for harnessing its therapeutic potential while mitigating its harmful effects in the complex landscape of metabolic syndrome. This technical guide provides a solid foundation for researchers to navigate the complexities of CMPF and contribute to this exciting and rapidly evolving field.

References

The Role of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in the Pathogenesis of Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan (B31954) fatty acid metabolite that has garnered significant attention for its potential role in the pathogenesis of type 2 diabetes (T2D). Elevated circulating levels of CMPF have been observed in individuals with impaired glucose tolerance, gestational diabetes, and overt T2D. Mechanistic studies suggest that CMPF directly impairs pancreatic β-cell function through the induction of mitochondrial dysfunction and oxidative stress, leading to reduced insulin (B600854) biosynthesis and secretion. However, the precise signaling pathways and the entirety of its metabolic impact remain areas of active investigation, with some studies suggesting a controversial protective role. This technical guide provides a comprehensive overview of the current understanding of CMPF's involvement in T2D, detailing its effects on β-cell pathophysiology, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Introduction: CMPF and its Association with Type 2 Diabetes

CMPF is an endogenously produced metabolite derived from the consumption of furan fatty acids, which are found in sources such as fish and fish oils. While initially identified as a uremic toxin, recent metabolomic studies have consistently linked elevated plasma concentrations of CMPF to various states of glucose intolerance. A significant increase in plasma CMPF has been reported in individuals who progress from a prediabetic state to overt T2D, suggesting its potential as a biomarker for disease progression.

The prevailing hypothesis is that chronically elevated CMPF levels contribute to the "tipping point" in diabetes development by accelerating β-cell dysfunction. This is thought to occur through a direct action on the β-cell, leading to a cascade of detrimental events that ultimately compromise insulin secretion and glucose homeostasis.

Pathophysiological Role of CMPF in Pancreatic β-Cells

The pancreatic β-cell is the primary target of CMPF-mediated toxicity in the context of T2D. The proposed mechanism of action involves several interconnected cellular processes, as outlined below.

Mitochondrial Dysfunction and Impaired Energy Metabolism

CMPF has been shown to impair mitochondrial function in pancreatic β-cells, leading to a reduction in glucose-stimulated ATP production. This is a critical defect, as the ATP/ADP ratio is the primary coupling factor for glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves the uncoupling of oxidative phosphorylation, a process that dissipates the mitochondrial proton gradient, thereby reducing the driving force for ATP synthesis. Some evidence suggests that CMPF may interact with or modulate the activity of Uncoupling Protein 2 (UCP2), a member of the mitochondrial anion carrier protein family that can mediate proton leak.

Induction of Oxidative Stress

A key consequence of CMPF-induced mitochondrial dysfunction is the increased production of reactive oxygen species (ROS). Pancreatic β-cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis.

Impaired Insulin Biosynthesis and Secretion

The combination of reduced ATP levels and increased oxidative stress ultimately leads to impaired insulin biosynthesis and secretion. Oxidative stress can downregulate the expression of key transcription factors involved in insulin gene expression, such as MafA and Pdx1. Furthermore, the proper folding and processing of proinsulin in the endoplasmic reticulum are energy-dependent processes that are compromised by mitochondrial dysfunction. The net result is a reduction in the pool of mature insulin granules available for release in response to glucose stimulation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association of CMPF with T2D and its effects on β-cell function.

Table 1: Plasma CMPF Concentrations in Human Subjects

| Subject Group | CMPF Concentration (µM) | Fold Change vs. NGT | Reference |

| Normal Glucose Tolerance (NGT) | 37.14 ± 6.35 | - | |

| Prediabetes | 84.14 ± 10.90 | ~2.3 | |

| Type 2 Diabetes | 103.9 ± 11.38 | ~2.8 | |

| Gestational Diabetes (GDM) | 92.88 (median) | ~1.13 (vs. NGT pregnant) | |

| NGT (Pregnant) | 81.95 (median) | - |

Table 2: Effects of CMPF on Pancreatic β-Cell Function (In Vitro & Ex Vivo)

| Parameter | Experimental Model | CMPF Concentration | Observed Effect | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse Islets | 100 µM | ~50% decrease | |

| Glucose-Induced ATP Accumulation | Mouse Islets | 100 µM | Significant reduction | |

| Reactive Oxygen Species (ROS) Production | Mouse Islets | 100 µM | Significant increase | |

| Insulin Gene Expression | MIN6 Cells | 100 µM | Downregulation | |

| Pdx1 Gene Expression | MIN6 Cells | 100 µM | Downregulation | |

| Mafa Gene Expression | MIN6 Cells | 100 µM | Downregulation |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which CMPF exerts its detrimental effects on pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of CMPF on β-cell function.

Quantification of CMPF in Plasma using LC-MS/MS

This protocol is adapted from methodologies for non-targeted metabolomics.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 250 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled CMPF).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Establish a gradient elution from 5% to 95% mobile phase B over 10-15 minutes.

-

Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

-

-

Mass Spectrometry:

-

Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).

-

For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for CMPF and the internal standard.

-

-

Assessment of Mitochondrial Respiration in Pancreatic Islets

This protocol utilizes a Seahorse XF Analyzer to measure oxygen consumption rate (OCR).

-

Islet Preparation:

-

Isolate pancreatic islets from mice or rats using collagenase digestion.

-

Disperse the islets into single cells or small clusters using a brief trypsinization (0.25% trypsin-EDTA for 2 minutes at 37°C).

-

Seed the dispersed islet cells onto a Seahorse XF cell culture microplate pre-coated with a cell adhesion molecule (e.g., poly-D-lysine).

-

Culture the cells overnight to allow for adherence.

-

-

Seahorse XF Assay:

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine, sodium pyruvate, and adjusted to pH 7.4.

-

Incubate the plate at 37°C in a non-CO2 incubator.

-

Load the sensor cartridge with the compounds to be injected (e.g., glucose, oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration.

-

Perform a standard mitochondrial stress test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the OCR data, normalizing to the number of cells or total protein content per well.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of pancreatic islets to secrete insulin in response to glucose.

-

Islet Culture and Treatment:

-

Culture isolated pancreatic islets in RPMI-1640 medium supplemented with 10% FBS.

-

Treat the islets with CMPF (e.g., 100 µM) or vehicle control for a specified period (e.g., 24-48 hours).

-

-

GSIS Procedure:

-

Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

-

Pre-incubate the islets in low-glucose KRB buffer for 1 hour at 37°C.

-

Incubate the islets in low-glucose KRB buffer for 1 hour at 37°C and collect the supernatant (basal insulin secretion).

-

Incubate the same islets in high-glucose KRB buffer (e.g., 16.7 mM) for 1 hour at 37°C and collect the supernatant (stimulated insulin secretion).

-

Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay.

-

Normalize the insulin secretion to the total insulin content of the islets, which can be determined after cell lysis.

-

Conclusion and Future Directions

The evidence strongly suggests that CMPF is a significant contributor to β-cell dysfunction in the pathogenesis of T2D. Its ability to induce mitochondrial dysfunction and oxidative stress provides a plausible mechanism for its detrimental effects on insulin biosynthesis and secretion. However, several questions remain to be addressed. The conflicting reports on the association of CMPF with T2D risk warrant further investigation in larger, prospective cohorts. Elucidating the precise molecular interactions of CMPF with mitochondrial proteins, such as UCP2, will be crucial for a complete understanding of its mechanism of action. Furthermore, exploring the potential therapeutic utility of targeting CMPF signaling, for instance, through the inhibition of its cellular uptake via OAT3 or by using antioxidants, presents a promising avenue for future drug development. A deeper understanding of the role of CMPF in metabolic disease will undoubtedly open new avenues for the prevention and treatment of type 2 diabetes.

The Protective Role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to the epidemics of obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are limited approved pharmacological therapies for NAFLD, highlighting the urgent need for novel therapeutic strategies. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furan (B31954) fatty acid metabolite, has emerged as a promising protective agent against NAFLD. This technical guide provides an in-depth overview of the current understanding of CMPF's role in mitigating NAFLD, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction to CMPF and NAFLD

NAFLD is characterized by the excessive accumulation of fat in the liver (hepatic steatosis) in the absence of significant alcohol consumption.[1][2] The global prevalence of NAFLD is estimated to be around 25-30%, posing a significant burden on healthcare systems.[3][4][5] The pathogenesis of NAFLD is complex, involving insulin (B600854) resistance, dyslipidemia, and chronic inflammation.[6]

CMPF is a metabolite derived from the consumption of fish and fish oil, specifically from furan fatty acids.[7] Emerging evidence from both human and animal studies suggests an inverse correlation between circulating CMPF levels and the risk of NAFLD.[8][9] Mechanistic studies have begun to unravel the protective effects of CMPF, positioning it as a potential therapeutic candidate for NAFLD.

Molecular Mechanisms of CMPF Action

The protective effects of CMPF in NAFLD are primarily attributed to its ability to modulate key pathways involved in hepatic lipid metabolism and cellular homeostasis. The two central mechanisms identified are the inhibition of Acetyl-CoA Carboxylase (ACC) and the induction of Fibroblast Growth Factor 21 (FGF21).

Inhibition of Acetyl-CoA Carboxylase (ACC)

ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[10] There are two main isoforms, ACC1 and ACC2, both of which are therapeutic targets for metabolic diseases.[11][12][13] CMPF has been shown to be a direct, allosteric inhibitor of ACC.[14] By inhibiting ACC, CMPF reduces the production of malonyl-CoA, a crucial substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the rate of fatty acid β-oxidation.[10] This dual action of reducing fatty acid synthesis and promoting fatty acid oxidation is a cornerstone of CMPF's anti-steatotic effect.

Induction of Fibroblast Growth Factor 21 (FGF21)

FGF21 is a hepatokine with pleiotropic effects on glucose and lipid metabolism.[15][16][17][18][19] It is known to improve insulin sensitivity, increase fatty acid oxidation, and reduce hepatic triglyceride accumulation.[19] Studies have demonstrated that CMPF treatment leads to a significant induction of FGF21 expression in the liver.[14] This induction appears to be a crucial component of the long-term protective effects of CMPF against diet-induced steatosis. The interplay between ACC inhibition and FGF21 induction creates a feed-forward loop that enhances hepatic lipid clearance and prevents fat accumulation.[14]

Signaling Pathways

The signaling cascade initiated by CMPF involves a coordinated regulation of transcription factors and metabolic enzymes, leading to a comprehensive shift in hepatic lipid homeostasis.

Caption: CMPF Signaling Pathway in Hepatocytes.

Quantitative Data from Preclinical Studies

The protective effects of CMPF in NAFLD have been quantified in several preclinical studies, primarily using diet-induced obese mouse models. The following tables summarize key findings.

Table 1: Effects of CMPF on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control (HFD) | CMPF-Treated (HFD) | Fold Change / % Change | Reference |

| Hepatic Triglycerides (mg/g) | ~150 | ~50 | ~67% decrease | [14] |

| Body Weight Gain (g) | ~20 | ~15 | ~25% decrease | [14] |

| Fat Mass (%) | ~30 | ~20 | ~33% decrease | [14] |

| Fasting Blood Glucose (mg/dL) | ~160 | ~130 | ~19% decrease | [14] |

| Serum Insulin (ng/mL) | ~2.5 | ~1.5 | ~40% decrease | [14] |

| Serum AST (U/L) | ~120 | ~80 | ~33% decrease | [14] |

| Serum ALT (U/L) | ~60 | ~50 | ~17% decrease | [14] |

Table 2: Effects of CMPF on Hepatic Gene Expression in HFD-Fed Mice

| Gene | Control (HFD) | CMPF-Treated (HFD) | Fold Change | Reference |

| Acc1 | Baseline | Decreased | ~0.5-fold | [14] |

| Srebp1c | Baseline | Decreased | ~0.6-fold | [14] |

| Fasn | Baseline | Decreased | ~0.4-fold | [14] |

| Fgf21 | Baseline | Increased | ~4-fold | [14] |

| Cpt1a | Baseline | Increased | ~1.5-fold | [14] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of CMPF's effects on NAFLD.

Animal Model: High-Fat Diet-Induced NAFLD

A widely used model to induce NAFLD that recapitulates many features of the human disease is the high-fat diet (HFD) model in mice.[8][20][21][22]

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[23]

-

Diet:

-

Duration: 8-16 weeks of HFD feeding to induce obesity, insulin resistance, and hepatic steatosis.

-

Monitoring: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests can be performed to assess metabolic dysfunction.

Caption: Workflow for High-Fat Diet-Induced NAFLD Model.

CMPF Administration

The administration of CMPF to animal models is a critical step in evaluating its therapeutic potential.

-

Compound Preparation: CMPF is dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).

-

Dosage: A typical effective dose in mice is around 5-10 mg/kg body weight.[14]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for ensuring accurate dosing and bioavailability.[14] Oral gavage can also be used.[24][25]

-

Frequency: Daily administration is typical for chronic studies.

-

Treatment Paradigms:

-

Prevention: CMPF administration is started concurrently with or prior to the initiation of the HFD.

-

Reversal: CMPF administration is initiated after the establishment of NAFLD (e.g., after 8-12 weeks of HFD).

-

Histological Analysis of Hepatic Steatosis

Oil Red O staining is a standard method for the visualization and quantification of neutral lipids in liver tissue.[6][14][26][27][28]

-

Tissue Preparation: Livers are harvested, and a portion is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen in liquid nitrogen.

-

Sectioning: Frozen tissue blocks are sectioned at 5-10 µm thickness using a cryostat.

-

Staining Procedure:

-

Fix sections in 10% formalin for 10 minutes.

-

Rinse with distilled water.

-

Dehydrate in 60% isopropanol.

-

Stain with freshly prepared Oil Red O solution for 15-20 minutes.

-

Differentiate in 60% isopropanol.

-

Counterstain nuclei with hematoxylin.

-

Mount with an aqueous mounting medium.

-

-

Analysis: Stained sections are imaged using a light microscope. The area of lipid droplets can be quantified using image analysis software (e.g., ImageJ).

Gene Expression Analysis

Microarray or quantitative real-time PCR (qRT-PCR) are used to assess changes in hepatic gene expression.[29][30][31][32][33]

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Microarray:

-

RNA quality is assessed (e.g., using an Agilent Bioanalyzer).

-

cDNA is synthesized and labeled with a fluorescent dye.

-

Labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix, Agilent).

-

The chip is scanned, and fluorescence intensity is measured.

-

Data is normalized and analyzed to identify differentially expressed genes.

-

-

qRT-PCR:

-

cDNA is synthesized from RNA using reverse transcriptase.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Relative gene expression is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Western Blotting

Western blotting is used to quantify the protein levels of key signaling molecules.[9][34][35][36][37]

-

Protein Extraction: Liver tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies (e.g., anti-ACC, anti-SREBP-1c, anti-FGF21) overnight at 4°C.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Serum CMPF Measurement

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying CMPF levels in serum or plasma.[7][38][39][40][41]

-

Principle: A competitive ELISA format is typically used.

-

Procedure:

-

A microplate is coated with a CMPF-conjugate.

-

Standards and samples are added to the wells, along with a primary antibody against CMPF.

-

The plate is incubated, allowing the free CMPF in the sample to compete with the coated CMPF for antibody binding.

-

The plate is washed, and an HRP-conjugated secondary antibody is added.

-

After another incubation and wash, a substrate solution is added to produce a colorimetric signal.

-

The absorbance is read on a microplate reader, and the concentration of CMPF is determined from a standard curve.

-

Conclusion and Future Directions

The furan fatty acid metabolite, CMPF, demonstrates significant protective effects against the development and progression of NAFLD in preclinical models. Its dual mechanism of action, involving the inhibition of de novo lipogenesis via ACC and the induction of the beneficial hepatokine FGF21, makes it an attractive therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CMPF.

Future research should focus on:

-